4-Iodo-3-methoxymethoxy-benzonitrile

Organic synthesis Protecting group chemistry Process chemistry

4-Iodo-3-methoxymethoxy-benzonitrile (CAS 943749-99-3) is the exclusive MOM-protected intermediate enabling traceless phenol deprotection in Pd-catalyzed Stille coupling for CDK4-selective inhibitor programs. Unlike the free phenol (risk of side reactions) or permanent methyl ether (no late-stage diversification), the MOM group ensures orthogonal protection—stable to bases/nucleophiles, cleavable under mild acid. Literature-validated 96% yield MOM protection protocol facilitates cost-effective process optimization. Ideal for fragment libraries where the 3-oxygen will be elaborated into PEG linkers or heterocycles. 95% purity. Request bulk pricing.

Molecular Formula C9H8INO2
Molecular Weight 289.07 g/mol
Cat. No. B8437704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxymethoxy-benzonitrile
Molecular FormulaC9H8INO2
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)C#N)I
InChIInChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3
InChIKeyTVVCTXRNCAZJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-methoxymethoxy-benzonitrile (CAS 943749-99-3): Chemical Class, Structural Identity, and Procurement Baseline


4-Iodo-3-methoxymethoxy-benzonitrile (CAS 943749-99-3; molecular formula C₉H₈INO₂; MW 289.07) is a polysubstituted aromatic building block bearing an aryl iodide at the 4-position, a methoxymethyl (MOM)-protected phenolic oxygen at the 3-position, and a nitrile at the 1-position [1]. The compound belongs to the benzonitrile class and functions primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs. Its MOM ether distinguishes it from the simpler 4-iodo-3-methoxybenzonitrile (CAS 652997-56-3; C₈H₆INO; MW 259.04) and the unprotected phenol precursor 3-hydroxy-4-iodobenzonitrile (CAS 210962-75-7; C₇H₄INO; MW 245.02) [2]. The calculated LogP of approximately 2.2 and the presence of three hydrogen-bond acceptor sites (nitrile N, two ether O) [1] place this intermediate in a physicochemical space suitable for fragment-based and lead-optimization workflows where controlled lipophilicity and orthogonal reactivity are required.

Why 4-Iodo-3-methoxymethoxy-benzonitrile Cannot Be Replaced by 4-Iodo-3-methoxybenzonitrile or the Free Phenol in Multi-Step Synthetic Sequences


Although 4-iodo-3-methoxybenzonitrile (CAS 652997-56-3) and 3-hydroxy-4-iodobenzonitrile share the same iodobenzonitrile core, they are not functionally interchangeable with the MOM-protected variant in stepwise synthetic routes. The unprotected phenol (3-hydroxy-4-iodobenzonitrile) is incompatible with strongly basic, nucleophilic, or transition-metal-catalyzed conditions that would deprotonate the phenol and generate a competing nucleophilic site, leading to side reactions, diminished yields, or catalyst poisoning [1]. The methyl ether (4-iodo-3-methoxybenzonitrile) circumvents the acidity problem but cannot be removed under mild, selective conditions, thereby eliminating the option of late-stage phenol liberation for further diversification—an option that the MOM ether preserves through acid-labile deprotection [2]. The MOM ether therefore occupies a unique strategic position: it delivers the stability of a protected phenol while retaining traceless deprotectability, enabling synthetic sequences that neither the free phenol nor the permanent methyl ether can support [3].

Quantitative Differentiation Evidence for 4-Iodo-3-methoxymethoxy-benzonitrile Versus Its Closest Analogs


MOM Protection Yield: 96% Isolated Yield from 3-Hydroxy-4-iodobenzonitrile Establishes an Efficient, Reproducible Synthetic Entry Point

The MOM protection of 3-hydroxy-4-iodobenzonitrile using MOMCl (2.14 equiv) and NaH in anhydrous DMF at 0 °C delivers 4-iodo-3-methoxymethoxy-benzonitrile in 96% isolated yield after chromatographic purification . By comparison, the synthesis of the methyl ether analog (4-iodo-3-methoxybenzonitrile) via etherification of the same phenolic precursor with iodomethane proceeds under different conditions (K₂CO₃, acetone, 35 °C) and is reported only qualitatively as 'good yield' without a precise numerical value for the direct transformation [1]. The 96% figure provides a quantifiable benchmark for procurement decisions where overall route economy depends on high-yielding intermediate steps.

Organic synthesis Protecting group chemistry Process chemistry

Stille Cross-Coupling Reactivity: Quantitative Coupling with 3-(Tributylstannyl)pyrimidine Enables CDK4 Inhibitor Scaffold Construction

4-Iodo-3-methoxymethoxy-benzonitrile undergoes Stille cross-coupling with 3-(1,1,1-tributylstannyl)pyrimidine using Pd(PPh₃)₂Cl₂ and CuI in DMF over 1.0 hour to generate 3-(methoxymethoxy)-4-(pyrimidin-3-yl)benzonitrile, a key intermediate en route to isoquinoline-1,3-dione-based CDK4-selective inhibitors [1]. The coupling exploits the 4-iodo substituent as the reactive handle while the 3-MOM group remains inert under these palladium-catalyzed conditions. This specific transformation is documented as part of a medicinal chemistry program that identified compounds with potent and selective CDK4 inhibition over CDK2 and CDK1 [1]. In contrast, no equivalent Stille coupling data have been identified for 4-iodo-3-methoxybenzonitrile or 3-hydroxy-4-iodobenzonitrile with the same stannane partner, meaning that the MOM-protected intermediate provides a validated entry into a defined biologically active chemical space that the analogs cannot replicate without additional protection/deprotection steps.

Medicinal chemistry Palladium catalysis Kinase inhibitor synthesis

Orthogonal Deprotectability: MOM Ether Enables Late-Stage Phenol Unmasking Unavailable to 4-Iodo-3-methoxybenzonitrile

The MOM protecting group on 4-iodo-3-methoxymethoxy-benzonitrile can be selectively cleaved under acidic conditions to liberate the free phenol, whereas the methyl ether in 4-iodo-3-methoxybenzonitrile is a permanent substituent under standard synthetic conditions and requires harsh demethylating reagents (e.g., BBr₃, refluxing HBr) that are incompatible with the nitrile and iodo functionalities [1]. The MOM ether is stable to bases, nucleophiles, and electrophiles but labile to acids—a reactivity profile that allows the phenol to be unmasked late in a synthetic sequence after cross-coupling, nitrile reduction, or other transformations have been completed [2]. This orthogonal deprotectability creates a branching point for diversity-oriented synthesis: the MOM-protected intermediate can be carried through multiple steps and then deprotected to reveal a phenol for further derivatization (e.g., alkylation, acylation, sulfonylation), effectively doubling the accessible chemical space from a single intermediate compared with the methyl ether analog.

Protecting group strategy Late-stage functionalization Synthetic methodology

Physicochemical Differentiation: Higher Molecular Weight and Additional H-Bond Acceptor Distinguish MOM Ether from Methyl Ether in Property-Based Design

4-Iodo-3-methoxymethoxy-benzonitrile (MW 289.07; 3 H-bond acceptors; 3 rotatable bonds) differs measurably from 4-iodo-3-methoxybenzonitrile (MW 259.04; 2 H-bond acceptors; 1 rotatable bond) in parameters relevant to fragment-based screening library design [1]. The 30 Da higher molecular weight and additional ether oxygen affect calculated LogP (approx. 2.2 for the MOM ether vs. a predicted lower LogP for the smaller methyl ether) and introduce greater conformational flexibility . For structure–activity relationship (SAR) studies where the MOM group serves as a bioisosteric placeholder or a protecting group that will later be removed, these differences are critical: the MOM-protected fragment more accurately mimics the steric and electronic profile of larger elaborated analogs, making it a superior intermediate for property-guided library enumeration compared to the methyl ether, which underestimates both the size and polarity of downstream compounds.

Physicochemical properties Fragment-based drug design Lead optimization

Optimal Application Scenarios for 4-Iodo-3-methoxymethoxy-benzonitrile Based on Quantitative Differentiation Evidence


CDK4-Selective Kinase Inhibitor Lead Optimization: Stille Coupling to Pyrimidinyl-Benzonitrile Scaffolds

Medicinal chemistry teams pursuing CDK4-selective inhibitors can deploy 4-iodo-3-methoxymethoxy-benzonitrile as a direct Stille coupling partner with 3-(tributylstannyl)pyrimidine to access 3-(methoxymethoxy)-4-(pyrimidin-3-yl)benzonitrile in a single step under Pd(PPh₃)₂Cl₂/CuI catalysis [1]. This transformation has been validated within a published CDK4 inhibitor program that produced compounds with selectivity over CDK2 and CDK1, making it a literature-supported entry point for hit-to-lead or lead-optimization campaigns [1]. The MOM group survives the coupling conditions and can be removed post-coupling to reveal the phenol for further elaboration.

Multi-Step Synthesis Requiring Phenol Protection with Late-Stage Unmasking Capability

In synthetic routes where the phenol must remain protected through multiple transformations (including Pd-catalyzed cross-coupling, nucleophilic additions, or strong-base-mediated reactions) and then be liberated for final-step diversification, 4-iodo-3-methoxymethoxy-benzonitrile is the appropriate intermediate. The MOM ether's documented stability toward bases, nucleophiles, and electrophiles—combined with acid-labile cleavability—provides the orthogonal protection strategy that neither the free phenol (which would participate in side reactions [2]) nor the permanent methyl ether (which cannot be deprotected [3]) can deliver.

Fragment-Based Library Design Where the Phenolic Oxygen Will Be Elaborated

For fragment library enumeration where the 3-oxygen substituent will ultimately be elaborated into larger groups (e.g., PEG linkers, biotin tags, or heterocyclic appendages), the MOM-protected intermediate offers property values (MW 289, 3 HBA, 3 rotatable bonds, LogP ≈ 2.2) that more accurately represent the steric and electronic profile of elaborated final compounds compared with the methyl ether analog (MW 259, 2 HBA, 1 rotatable bond) [1]. This reduces the risk that property-based design decisions made with the smaller methyl ether will prove invalid after late-stage elaboration, improving the efficiency of the design-make-test cycle.

Scale-Up Feasibility Assessment Using the Published 96% Yield Protocol

Process chemistry groups evaluating the cost-effectiveness of incorporating this intermediate into larger-scale syntheses can benchmark against the published 96% isolated yield for the MOM protection of 3-hydroxy-4-iodobenzonitrile (500 mg scale, MOMCl/NaH/DMF, 0 °C) [1]. This experimentally detailed protocol—including stoichiometry, solvent, temperature, and purification method—provides a concrete starting point for process optimization and cost-of-goods modeling, a level of detail not available for the methylation route to the corresponding methyl ether analog, which is reported only qualitatively.

Quote Request

Request a Quote for 4-Iodo-3-methoxymethoxy-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.